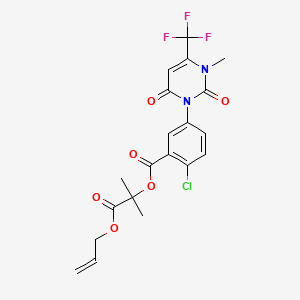

Butafenacil

Overview

Description

Butafenacil is an organic compound belonging to the pyrimidinedione chemical class, primarily used as an herbicide. It is known for its ability to control broadleaf and some grass weeds in various crops, including cereals and canola . The compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation in plants .

Preparation Methods

The synthesis of butafenacil involves several key steps. The primary synthetic route includes the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate are reacted in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are employed to generate the final product .

Chemical Reactions Analysis

Butafenacil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Butafenacil is predominantly utilized in agriculture for controlling broadleaf weeds in cereal crops. It is effective both pre-emergence and post-emergence, making it a versatile option for farmers. The following table summarizes key agricultural applications:

| Application | Details |

|---|---|

| Target Weeds | Broadleaf weeds in cereals |

| Application Timing | Pre-emergence and post-emergence |

| Mechanism of Action | Inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis |

| Crop Types | Cereal crops such as wheat and barley |

Ecotoxicological Research

Recent studies have highlighted this compound's role as a significant inducer of anemia in aquatic organisms, particularly zebrafish embryos. This property has led to its use as a positive control in ecotoxicological screenings to identify chemicals that induce blood disorders. Key findings from relevant studies are summarized below:

Case Study: Anemia Induction in Zebrafish

- Objective: To evaluate the effects of this compound on arterial circulation and anemia induction.

- Methodology: Zebrafish embryos were exposed to varying concentrations of this compound (0.39 to 12.5 µM) during the first 72 hours post-fertilization.

- Results:

Biomedical Research Applications

This compound's mechanism of action has made it a valuable tool in biomedical research, particularly for studying heme biosynthesis and related disorders.

Case Study: Positive Control for Blood Disorders

- Study Focus: Investigated the utility of this compound as a positive control for identifying chemicals that induce anemia and variegate porphyria.

- Findings:

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in various animal models. The following table outlines findings from these studies:

Summary of Findings

This compound serves multiple applications across agriculture, ecotoxicology, and biomedical research due to its unique properties as a protoporphyrinogen oxidase inhibitor. Its effectiveness in controlling weeds, combined with its role as an inducer of anemia in model organisms, positions it as a critical compound for further research.

Mechanism of Action

Butafenacil works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll formation in plants. This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function, ultimately causing chlorosis and necrosis in plants .

Comparison with Similar Compounds

Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

Flumioxazin: Another PPO inhibitor, but less potent than this compound in inducing anemia in zebrafish.

Oxadiazon: A herbicide with a similar mode of action but different chemical structure.

Sulfentrazone: Another PPO inhibitor used in various crops, with a different spectrum of activity compared to this compound.

These compounds share the common mechanism of inhibiting PPO but differ in their chemical structures, potency, and specific applications .

Biological Activity

Butafenacil is a pyrimidindione herbicide primarily used for controlling various weeds in agricultural settings. Its biological activity is primarily attributed to its mechanism of action as an inhibitor of protoporphyrinogen oxidase (PPO), an enzyme crucial for heme production in vertebrates and plants. This article details the biological activity of this compound, including its toxicity profiles, effects on various organisms, and relevant research findings.

This compound acts by inhibiting PPO, leading to the accumulation of protoporphyrinogen IX and subsequent cellular damage due to the production of reactive oxygen species (ROS). This inhibition disrupts normal heme synthesis, which is vital for various physiological processes in both plants and animals.

Acute Toxicity

This compound exhibits low acute toxicity across several animal models. The following table summarizes the acute toxicity findings:

| Study Type | Species | LD50/LC50 Values | Toxicity Category |

|---|---|---|---|

| Acute Oral | Rats | >5000 mg/kg | IV |

| Acute Dermal | Rats | >2000 mg/kg | III |

| Acute Inhalation | Rats | >5.10 mg/L | IV |

| Primary Eye Irritation | Rabbits | Resolved within 96 hours | III |

| Primary Skin Irritation | Rabbits | Not an irritant | IV |

| Dermal Sensitization | Guinea Pigs | Not a sensitizer | NA |

These results indicate that this compound has a low potential for acute toxicity, making it relatively safe when handled properly.

Subchronic and Chronic Toxicity

Subchronic studies have shown that this compound can cause hematological effects, including decreased hemoglobin levels and increased red cell volume. Chronic exposure has been associated with liver and kidney effects, particularly at higher doses:

- Lowest Observed Adverse Effect Level (LOAEL) : 62.3 mg/kg/day for hematological effects.

- Chronic Administration Effects : Liver enlargement and microscopic lesions were observed in mice at a LOAEL of 6.96 mg/kg/day .

Zebrafish Studies

Research utilizing zebrafish embryos has demonstrated that this compound exposure leads to significant cardiovascular toxicity, characterized by decreased arterial circulation and severe anemia due to hemoglobin loss. The study indicated that concentrations as low as 0.39 µM resulted in observable cardiovascular impairment without affecting survival rates .

Arabidopsis Research

In plant studies, Arabidopsis thaliana exhibited complete inhibition of germination at high concentrations of this compound (100 nm), indicating its potent herbicidal activity. Transgenic lines engineered for herbicide tolerance showed significantly higher resistance, highlighting the potential for developing genetically modified crops that can withstand this compound application .

Case Studies

- Hematological Effects in Rodents : In a study involving rats administered this compound at varying doses over three months, significant reductions in hemoglobin concentration were noted at doses of 1,000 ppm and above. This was accompanied by signs of anemia such as microcytosis and hypochromia .

- Liver Effects in Mice : Chronic exposure studies in mice revealed increased liver weights and histopathological changes indicative of liver stress, including Kupffer cell hyperplasia and inflammatory infiltration .

- Developmental Toxicity : this compound did not show reproductive or developmental toxicity in rat or rabbit studies, indicating a favorable safety profile regarding reproductive health .

Q & A

Basic Research Questions

Q. What are the key chemical properties and synthesis pathways of butafenacil relevant to its biological activity?

this compound (C₂₀H₁₈ClF₃N₂O₆; molecular weight 474.82) is a protoporphyrinogen oxidase (PPO) inhibitor used as an herbicide. Its synthesis involves multi-step reactions, including nitrile alcoholysis, ester formation, nitro reduction, and cyclopolymerization. Key intermediates include acetone cyanohydrin, allyl alcohol, 2-chloro-5-nitrobenzoic acid, and ethyl 4,4,4-trifluoroacetoacetate .

Methodological Guidance :

-

Structural Analysis : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify purity and structural integrity.

-

Synthesis Optimization : Prioritize reaction yield and byproduct analysis (e.g., via HPLC) to ensure reproducibility.

-

Table : Key Reaction Steps and Conditions

Step Reagents/Conditions Purpose 1 Acetone cyanohydrin + allyl alcohol Nitrile alcoholysis 2 2-Chloro-5-nitrobenzoic acid Ester formation 3 Nitro reduction (e.g., H₂/Pd-C) Intermediate activation 4 Cyclopolymerization Final product assembly

Q. What is the mechanistic basis of this compound-induced toxicity in non-target organisms?

this compound inhibits PPO, disrupting chlorophyll biosynthesis in plants. In zebrafish, it induces anemia by abolishing arterial circulation at concentrations as low as 0.39–3.125 µM, independent of developmental toxicity .

Methodological Guidance :

- In Vivo Models : Use zebrafish embryos for high-content screening (HCS) to evaluate cardiovascular endpoints.

- Dose-Response Analysis : Test concentrations spanning 0.05–50 µM to identify threshold effects.

- Confounding Variables : Control for solvent effects (e.g., DMSO) and batch-to-batch variability in chemical stocks .

Advanced Research Questions

Q. How can researchers design robust experiments to resolve contradictions in this compound toxicity data across species?

Contradictions may arise from species-specific metabolic pathways, differential PPO isoform sensitivity, or exposure duration.

Methodological Guidance :

- Comparative Studies : Parallel testing in plant (e.g., Arabidopsis) and animal models (e.g., zebrafish, rodents) under standardized conditions.

- Mechanistic Profiling : Use RNA-seq or proteomics to identify species-specific pathways affected by this compound.

- Data Reconciliation : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in toxicity outcomes) .

Q. What methodological considerations are critical when extrapolating this compound toxicity data from zebrafish to mammals?

Zebrafish are cost-effective for high-throughput screening but lack mammalian metabolic complexity.

Methodological Guidance :

- Metabolic Competence Assessment : Co-incubate this compound with mammalian liver microsomes to simulate metabolic activation/toxication.

- Cross-Species Pharmacokinetics : Compare bioavailability and tissue distribution using LC-MS/MS in zebrafish and rodents.

- Endpoint Alignment : Ensure cardiovascular endpoints (e.g., arterial circulation) are measured consistently across models .

Q. How should researchers address potential biases in this compound toxicity studies, such as publication bias or selective data reporting?

Publication bias may overemphasize positive findings, while selective reporting obscures dose-dependent thresholds.

Methodological Guidance :

- Preregistration : Submit study protocols to repositories like Open Science Framework before data collection.

- Negative Data Inclusion : Report all endpoints (e.g., developmental malformations, mortality) even if non-significant.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

Non-linear responses (e.g., hormesis) are common in toxicology.

Methodological Guidance :

- Model Selection : Use Hill-slope or biphasic models instead of linear regression.

- Threshold Detection : Apply benchmark dose (BMD) analysis to identify lowest observed adverse effect levels (LOAELs).

- Uncertainty Quantification : Report 95% confidence intervals for EC₅₀/IC₅₀ values .

Q. Data Reporting and Reproducibility

Q. What minimal information should be included in this compound studies to ensure reproducibility?

- Chemical Characterization : Purity (≥95%), supplier, batch number, and storage conditions.

- Experimental Protocols : Detailed exposure regimens (e.g., static vs. flow-through systems in zebrafish).

- Data Accessibility : Raw datasets (e.g., circulation scores, survival rates) in public repositories like Figshare .

Q. How can researchers validate the specificity of this compound’s mechanism of action in complex biological systems?

Properties

IUPAC Name |

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYYFXHPAIBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034365 | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134605-64-4 | |

| Record name | Butafenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butafenacil [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134605644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butafenacil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(allyloxy)-2-methyl-1-oxopropan-2-yl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z141CCP2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.